molecular formula C15H15NO4 B6244453 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol CAS No. 58278-86-7

1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol

Cat. No. B6244453
CAS RN: 58278-86-7
M. Wt: 273.3
InChI Key:
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Description

The compound “1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol” is an organic compound consisting of a benzene ring (phenyl group) attached to an ethan-1-ol chain with a nitro group at the 2-position and a benzyloxy group at the 1-position . The presence of the nitro group suggests that it might have some reactivity due to the electron-withdrawing nature of the nitro group.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzene derivative with a nitroalkane in the presence of a base . The benzyloxy group could potentially be introduced via a Williamson ether synthesis or a similar etherification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a nitro group, and an ether linkage. The benzene ring is a planar, cyclic structure with conjugated pi bonds, which gives it stability and unique reactivity . The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the molecule . The ether linkage (in the benzyloxy group) is generally stable and unreactive .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the nitro group and the benzyloxy group. The nitro group is a strong electron-withdrawing group and can activate the molecule towards nucleophilic substitution reactions . The benzyloxy group is generally stable but can be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the polarity of the molecule, affecting its solubility in different solvents . The benzyloxy group could influence the compound’s reactivity and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, further studies could be conducted to evaluate its efficacy and safety in preclinical and clinical trials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol involves the reaction of 2-nitroethanol with 2-(benzyloxy)benzaldehyde in the presence of a base to form the corresponding nitrostyrene intermediate. The nitrostyrene intermediate is then reduced using a reducing agent to yield the final product.", "Starting Materials": [ "2-nitroethanol", "2-(benzyloxy)benzaldehyde", "base", "reducing agent" ], "Reaction": [ "Step 1: 2-nitroethanol is reacted with 2-(benzyloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the corresponding nitrostyrene intermediate.", "Step 2: The nitrostyrene intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol." ] }

CAS RN

58278-86-7

Product Name

1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol

Molecular Formula

C15H15NO4

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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